molecular formula C15H14N4OS B3007078 4-[(1H-imidazol-1-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide CAS No. 1147750-69-3

4-[(1H-imidazol-1-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B3007078
CAS No.: 1147750-69-3
M. Wt: 298.36
InChI Key: CEOIACVJBSYOEJ-UHFFFAOYSA-N
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Description

4-[(1H-imidazol-1-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a valuable subject of study in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-imidazol-1-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the thiazole moiety. The process often starts with the preparation of the imidazole derivative, which is then reacted with a thiazole precursor under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Key factors in industrial synthesis include the optimization of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(1H-imidazol-1-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.

    Substitution: The imidazole and thiazole rings can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-[(1H-imidazol-1-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial and anticancer agents.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring and exhibit antimicrobial properties.

    Thiazole derivatives: Thiamine (vitamin B1) and ritonavir contain thiazole rings and are known for their biological activities.

Uniqueness

4-[(1H-imidazol-1-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide is unique due to the combination of both imidazole and thiazole rings in its structure. This dual presence allows it to interact with a broader range of biological targets, potentially enhancing its therapeutic efficacy and versatility in scientific research.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-11-9-21-15(17-11)18-14(20)13-4-2-12(3-5-13)8-19-7-6-16-10-19/h2-7,9-10H,8H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOIACVJBSYOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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